molecular formula C19H22FN3O3S B12244690 3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12244690
M. Wt: 391.5 g/mol
InChI Key: ODOAGNSGKHAPKX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl moiety, which is further substituted with a 4-fluoro-2-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions, using methanol or methoxide ions as nucleophiles.

    Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be synthesized through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Sulfides or other reduced derivatives.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific molecular targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopropyl and pyridazine moieties, along with the sulfonylated pyrrolidinyl group, make it a versatile compound for various research applications.

Properties

Molecular Formula

C19H22FN3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C19H22FN3O3S/c1-13-10-16(20)4-6-18(13)27(24,25)23-9-8-14(11-23)12-26-19-7-5-17(21-22-19)15-2-3-15/h4-7,10,14-15H,2-3,8-9,11-12H2,1H3

InChI Key

ODOAGNSGKHAPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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